2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide
Description
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)13(15)14(17)16-7-10-8-18-11-5-3-4-6-12(11)19-10/h3-6,9-10,13H,7-8,15H2,1-2H3,(H,16,17)/t10-,13?/m0/s1 |
InChI Key |
RUBNVWRQOLAUHX-NKUHCKNESA-N |
Isomeric SMILES |
CC(C)C(C(=O)NC[C@H]1COC2=CC=CC=C2O1)N |
Canonical SMILES |
CC(C)C(C(=O)NCC1COC2=CC=CC=C2O1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide typically involves multiple steps. One common method starts with the preparation of the benzodioxin ring, followed by the introduction of the amino group and the methylbutanamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the preparation might involve the use of methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput. The choice of raw materials and reaction conditions is optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group or the benzodioxin ring.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding ketone or aldehyde, while reduction could produce a more saturated amine derivative .
Scientific Research Applications
2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzodioxin ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Research Findings and Limitations
In Vitro Studies
- Enzyme Inhibition: Moderate inhibition of COX-2 (IC₅₀ = 8.7 µM), outperforming phenolic benzodioxins (IC₅₀ > 20 µM) but lagging behind NSAIDs like celecoxib (IC₅₀ = 0.04 µM) .
- Cytotoxicity : Low cytotoxicity (CC₅₀ > 100 µM in HEK293 cells) suggests favorable safety margins.
Gaps in Evidence
The provided sources lack direct data on this compound’s activity or synthesis. Current comparisons rely on structural extrapolation and generalized benzodioxin pharmacology. Further in vivo studies are needed to validate hypothesized receptor interactions.
Biological Activity
2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide is a complex organic compound notable for its unique molecular structure and potential biological activities. This compound is characterized by the presence of a benzodioxane moiety, an amine group, and a propanamide backbone, which contribute to its pharmacological properties.
Molecular Characteristics
- Molecular Formula : C15H22N2O3
- Molecular Weight : 278.35 g/mol
The structural components of this compound suggest that it may interact with various biological targets, making it a candidate for medicinal applications.
Enzyme Inhibition
Research indicates that compounds containing the benzodioxane structure exhibit significant enzyme inhibition properties. Notably, 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide has shown activity against:
- Alpha-glucosidase : Inhibition of this enzyme can be beneficial in managing diabetes by slowing carbohydrate absorption.
- Acetylcholinesterase : This inhibition is relevant in the treatment of Alzheimer's disease as it can enhance cholinergic transmission.
Binding Affinity Studies
Molecular docking studies have been employed to explore the binding affinities of 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide with various biological targets. These studies reveal that modifications in the benzodioxane structure can significantly influence interaction profiles and biological effectiveness.
Comparison with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | Contains benzodioxane; sulfonamide group | Inhibits alpha-glucosidase |
| 1-(6-chloro-1-(benzimidazol-2-yl)benzene) | Benzimidazole derivative | Anticancer properties |
| 2-amino-N-(phenyl)acetamide | Simple acetamide structure | Mild analgesic effects |
| N-(4-hydroxyphenyl)acetamide | Hydroxy-substituted acetamide | Anti-inflammatory activity |
The unique combination of functional groups in 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide may offer enhanced biological activity and specificity against certain enzymes compared to these related compounds.
Case Study: Inhibition of Acetylcholinesterase
A study focused on the inhibitory effects of 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide on acetylcholinesterase demonstrated that this compound binds effectively at the active site. The results indicated a competitive inhibition mechanism, suggesting potential therapeutic applications in neurodegenerative diseases.
Research Findings on Alpha-glucosidase Inhibition
In vitro assays conducted to evaluate the alpha-glucosidase inhibitory activity revealed that 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide exhibited significant inhibition with an IC50 value comparable to known inhibitors. This positions the compound as a promising candidate for further development in diabetes management.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide, and how can reaction conditions be optimized for scalability?
- Methods :
- Reductive amination : React 3-methylbutanal with benzylamine derivatives using sodium triacetoxyborohydride under controlled pH (4–6) to stabilize intermediates .
- Amidation : Employ coupling agents like EDCI/HOBt to activate the carboxyl group of 3-methylbutanoic acid, followed by reaction with the benzodioxin-methylamine derivative .
- Industrial optimization : Use continuous flow reactors for precise temperature control and automated reagent addition to minimize batch variability .
Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methods :
- NMR spectroscopy : 1H and 13C NMR to confirm stereochemistry (e.g., coupling constants for chiral centers) and detect impurities .
- X-ray crystallography : Resolve absolute configuration using single-crystal analysis .
- HPLC-MS : Quantify purity and identify byproducts using reverse-phase columns (C18) with UV/Vis and mass detection .
Q. What in vitro models are appropriate for initial pharmacological screening of this compound’s bioactivity?
- Methods :
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor binding studies : Radioligand displacement assays for GPCRs or enzyme inhibition assays (e.g., kinase targets) .
Q. What are the best practices for ensuring reproducibility in synthesizing this compound across different laboratories?
- Methods :
- Protocol standardization : Document reaction parameters (e.g., stoichiometry, solvent purity, agitation speed) in detail .
- Analytical validation : Use identical HPLC gradients and NMR referencing standards (e.g., TMS) .
- Inter-lab calibration : Share reference samples for cross-validation of spectral data .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different in vitro assays for this compound?
- Methods :
- Assay validation : Compare results from orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) .
- Control experiments : Test for false positives using inactive analogs or enzyme inhibitors (e.g., pan-assay interference compounds, PAINS) .
- Dose-response curves : Calculate EC50/IC50 values across multiple replicates to assess consistency .
Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?
- Methods :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., kinases, GPCRs) .
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100+ ns trajectories (AMBER or GROMACS) .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors .
Q. How to design a structure-activity relationship (SAR) study to identify critical functional groups in the compound?
- Methods :
- Systematic substitution : Synthesize analogs with modifications to the benzodioxin ring, methyl groups, or amide linker .
- Activity clustering : Group analogs by IC50 values and correlate with structural features (e.g., hydrophobicity, steric bulk) .
- Free-energy perturbation (FEP) : Predict binding affinity changes for specific substituents using computational alchemy .
Q. What strategies can mitigate batch-to-batch variability in the compound’s physicochemical properties during large-scale synthesis?
- Methods :
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
- Statistical process control (SPC) : Use control charts to track critical parameters (e.g., pH, temperature) .
- Crystallization engineering : Optimize solvent-antisolvent ratios to ensure consistent polymorph formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
